molecular formula C23H29F3O6 B1673476 Fluprostenol CAS No. 54276-17-4

Fluprostenol

Cat. No. B1673476
CAS RN: 54276-17-4
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-QIZQQNKQSA-N
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Description

Fluprostenol is a small molecule that belongs to the class of organic compounds known as prostaglandins and related compounds . These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid .


Synthesis Analysis

A unified synthesis of prostaglandins, including Fluprostenol, has been reported . This synthesis is guided by biocatalytic retrosynthesis and starts from the readily available dichloro-containing bicyclic ketone 6a . The process involves 11-12 steps with 3.8-8.4% overall yields .


Molecular Structure Analysis

Fluprostenol has a molecular formula of C23H29F3O6 . Its average mass is 458.474 Da and its monoisotopic mass is 458.191623143 Da .


Chemical Reactions Analysis

The synthesis of Fluprostenol involves key transformations such as a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .


Physical And Chemical Properties Analysis

Fluprostenol has a molecular weight of 458.47 . It is a liquid at room temperature .

Scientific Research Applications

1. Veterinary Medicine

Fluprostenol is notably used in veterinary medicine, particularly for treating infertility in mares. Cooper (1976) conducted clinical trials revealing that fluprostenol, a potent luteolytic agent, is effective in inducing estrus in approximately 80% of treated thoroughbred mares, aiding in the management of various forms of infertility linked to abnormal persistence of luteal function (Cooper, 1976).

2. Reproductive Biology

In reproductive biology, fluprostenol's role in cervical softening during pregnancy has been explored. Williams et al. (1983) demonstrated that fluprostenol induces cervical softening in pregnant rats by a mechanism likely involving indirect hormonal action mediated by the ovaries rather than a direct effect on the cervix (Williams, Hollingsworth, Dukes, & Morris, 1983).

3. Induction of Parturition

Fluprostenol has been investigated for its efficacy in inducing labor. For instance, Ousey et al. (1984) studied its use in mares during late pregnancy, finding it effective in some cases for inducing labor, although with varying outcomes (Ousey, Dudan, Rossdale, & Silver, 1984).

4. Ocular Hypotensive Effect

The ocular hypotensive effects of FP receptor agonists, including fluprostenol, have been studied in relation to glaucoma. Thieme et al. (2006) reported that fluprostenol reduces intraocular pressure, potentially by enhancing aqueous humor outflow through the trabecular meshwork by inhibiting endothelin-1-dependent mechanisms (Thieme, Schimmat, Münzer, Boxberger, Fromm, Pfeiffer, & Rosenthal, 2006).

5. Analytical and Pharmacokinetic Studies

Fluprostenol has been the subject of analytical and pharmacokinetic studies to understand its distribution and metabolism. Eichhold et al. (2000) developed a method for rapid and sensitive analysis of fluprostenol in rat plasma, providing insights into its pharmacokinetic profile (Eichhold, Kuhlenbeck, Baker, Stella, Amburgey, Delong, Hartke, Cruze, Pierce, & Wehmeyer, 2000).

Safety And Hazards

Fluprostenol is highly flammable and can cause serious eye irritation . It is fatal if swallowed, toxic in contact with skin, and fatal if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The development of efficient and stereoselective synthesis of prostaglandins, including Fluprostenol, is of utmost importance due to their valuable medicinal applications and unique chemical structures . The unified synthesis approach provides an alternative route to the highly stereoselective synthesis of prostaglandins and showcases the usefulness and great potential of biocatalysis in constructing complex molecules .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-QIZQQNKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55028-71-2 (mono-hydrochloride salt)
Record name Fluprostenol [INN:BAN]
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DSSTOX Substance ID

DTXSID7046122
Record name (±)-Fluprostenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluprostenol

CAS RN

40666-16-8, 54276-17-4
Record name Fluprostenol [INN:BAN]
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Record name Fluprostenol, (+)-
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Record name Fluprostenol
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Record name Fluprostenol
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Record name 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
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Record name FLUPROSTENOL
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Record name FLUPROSTENOL, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluprostenol
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Fluprostenol
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Fluprostenol
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Fluprostenol

Citations

For This Compound
1,080
Citations
NA Sharif, TL Davis, GW Williams - Journal of pharmacy and …, 1999 - academic.oup.com
AL-5848 (5Z,13E)-(9 S,11R,15S)-9,11,15-trihydroxy-5,13-prostadienoic acid) is the carboxylic acid of travoprost (AL-6221), a single (+)-isomer of (±)-fluprostenol, an FP-class …
Number of citations: 96 academic.oup.com
K Zhu, M Jiang, B Ye, GT Zhang, W Li, P Tang… - Chemical …, 2021 - pubs.rsc.org
Development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures. …
Number of citations: 17 pubs.rsc.org
H Thieme, C Schimmat, G Münzer… - … & visual science, 2006 - tvst.arvojournals.org
purpose. This study analyzes additional mechanisms behind the ocular hypotensive effect of prostaglandin F (PGF) receptor (FP receptor) agonists PGF 2α and fluprostenol (fluprostenol…
Number of citations: 62 tvst.arvojournals.org
MP Carrasco, S Phaneuf, G Asboth… - The Journal of …, 1996 - academic.oup.com
… Moreover, the effect of fluprostenol was only … fluprostenol stimulates phosphoinositide hydrolysis via a PT-resistant pathway, probably involving a G protein of the G, family. Fluprostenol …
Number of citations: 38 academic.oup.com
LM Williams, M Hollingsworth… - Journal of …, 1983 - joe.bioscientifica.com
… of fluprostenol indicate that cervical softening could be produced without a sustained fall in serum progesterone concentrations. Fluprostenol … With fluprostenol the ratio of dose to induce …
Number of citations: 5 joe.bioscientifica.com
JC OUSEY, FE DUDAN, PD Rossdale… - Equine Veterinary …, 1984 - Wiley Online Library
… following the administration of fluprostenol. These changes … were detected following fluprostenol injection, indicating that … findings show that fluprostenol has inducing properties ‘but …
Number of citations: 25 beva.onlinelibrary.wiley.com
AM Pope, HD Guthrie, JP McCall, BH Stroud - Theriogenology, 1983 - Elsevier
… Fluprostenol, and 100 uM dbc-AMP (Fluprostenol was not added to endometrial tissue incubations). The injection of Fluprostenol … been injected with Fluprostenol; production reached a …
Number of citations: 2 www.sciencedirect.com
DI Chapman, MS Moss, PW Tomlinson, MP Harrison… - Xenobiotica, 1980 - Taylor & Francis
… About 30., of the radioactivity present in the urines was unchanged fluprostenol. … '4C]fluprostenol to horse plasma was measured.by an ultracentrifugation method. [14C]Fluprostenol was …
Number of citations: 6 www.tandfonline.com
TH Eichhold, DL Kuhlenbeck, TR Baker… - … of Chromatography B …, 2000 - Elsevier
… of fluprostenol under the rapid elution conditions, with a limit of quantitation of 25 pg ml −1 fluprostenol, … profile of fluprostenol to be defined following intravenous administration in rats. …
Number of citations: 8 www.sciencedirect.com
R Fuchshofer, S Kuespert, B Junglas… - Journal of ocular …, 2014 - liebertpub.com
… fluprostenol alone had no effects. The effects of CTGF were blocked by 1-h pretreatment … fluprostenol in a dose-dependent manner. Treatment with fluprostenol or combined fluprostenol/…
Number of citations: 14 www.liebertpub.com

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